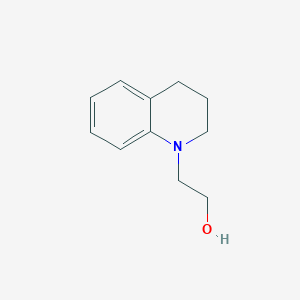

2-(3,4-dihydro-2H-quinolin-1-yl)ethanol

描述

Contextualization within Quinoline (B57606) and Dihydroquinoline Chemical Space

The quinoline ring system is a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. nih.gov Its partially saturated counterpart, dihydroquinoline, and fully saturated form, tetrahydroquinoline, are pivotal scaffolds in medicinal chemistry and materials science. nih.govbohrium.comnih.gov The 1,2,3,4-tetrahydroquinoline (B108954) nucleus, in particular, is a prevalent core structure in a myriad of synthetic pharmaceuticals. nih.gov

The synthesis of the core tetrahydroquinoline structure can be achieved through various methods, including domino reactions that involve reduction or oxidation followed by cyclization, acid-catalyzed ring closures, and metal-promoted processes. nih.gov Once the tetrahydroquinoline scaffold is obtained, the nitrogen at the 1-position can be readily functionalized. The synthesis of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol would likely proceed via the N-alkylation of 1,2,3,4-tetrahydroquinoline. Plausible synthetic routes could involve the reaction of 1,2,3,4-tetrahydroquinoline with either ethylene (B1197577) oxide or a 2-haloethanol, such as 2-chloroethanol (B45725). These reactions would introduce the 2-hydroxyethyl side chain, a common strategy for modifying the properties of amine-containing compounds.

Overview of Structural Significance for Academic Research

The structural significance of this compound in academic research lies in its bifunctional nature. It possesses both the rigid, lipophilic tetrahydroquinoline core and a flexible, hydrophilic 2-hydroxyethyl side chain. This combination of features makes it a valuable building block in several areas of chemical research.

The nitrogen atom of the tetrahydroquinoline ring is a key site for chemical modification. For instance, the acylation of 1,2,3,4-tetrahydroquinoline with 2-(4-isobutylphenyl)propanoyl chloride (the acid chloride of ibuprofen) has been reported to successfully synthesize a hybrid molecule. mdpi.com This demonstrates the feasibility of attaching large, biologically active moieties to the nitrogen atom, suggesting that the hydroxyl group of this compound could serve as a handle for further functionalization or for modulating the pharmacokinetic properties of a larger molecule.

The presence of the hydroxyl group also opens up possibilities for its use in the synthesis of polymers or as a ligand for metal complexes. The ability to introduce a hydroxyl group via the N-alkylation of the tetrahydroquinoline core allows for the tailored design of molecules with specific properties and applications.

Research Gaps and Future Directions in the Study of this compound

Despite the well-established importance of the tetrahydroquinoline scaffold, a detailed investigation into the specific properties and applications of this compound appears to be a notable gap in the current scientific literature. While the compound is commercially available, indicating its use, likely as a synthetic intermediate, dedicated research articles exploring its unique biological activities or material properties are scarce.

Future research directions could focus on several key areas:

Exploration of Biological Activity: Given that many quinoline and tetrahydroquinoline derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, a systematic evaluation of the biological profile of this compound and its simple derivatives is warranted. bohrium.comnih.govsapub.orgresearchgate.net

Derivatization and Medicinal Chemistry Applications: The hydroxyl group of the title compound is a prime site for derivatization. Future studies could explore the synthesis of esters, ethers, and other derivatives to create libraries of compounds for screening against various therapeutic targets. The structural simplicity of this molecule makes it an ideal starting point for the development of more complex drug candidates.

Materials Science Applications: The bifunctional nature of this compound could be exploited in the field of materials science. For example, it could be investigated as a monomer for the synthesis of novel polymers with interesting thermal or optical properties. Its ability to coordinate with metal ions could also be explored for the development of new catalysts or sensors.

Structure

3D Structure

属性

IUPAC Name |

2-(3,4-dihydro-2H-quinolin-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-9-8-12-7-3-5-10-4-1-2-6-11(10)12/h1-2,4,6,13H,3,5,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVIVYWHHZOPGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20435597 | |

| Record name | 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52704-48-0 | |

| Record name | 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 3,4 Dihydro 2h Quinolin 1 Yl Ethanol and Its Analogues

Established Synthetic Pathways to the Dihydroquinoline Core

The 1,2,3,4-tetrahydroquinoline (B108954) scaffold is a prominent structural motif in a wide array of natural products and synthetic pharmaceuticals, driving the development of numerous synthetic protocols for its construction. nih.gov These methods often rely on the cyclization of appropriately substituted aniline (B41778) precursors.

Cyclization Reactions for Dihydroquinoline Formation

The formation of the dihydroquinoline (specifically, 1,2,3,4-tetrahydroquinoline) ring is central to the synthesis of the target compound and its analogues. A variety of cyclization strategies have been established, often categorized as domino reactions, which combine multiple bond-forming events in a single operation. nih.gov These approaches are valued for their efficiency and atom economy. nih.gov

Key cyclization strategies include:

Reduction followed by Cyclization: This common approach involves the reduction of a nitro group on a precursor, such as a 2-nitrochalcone, to an aniline, which then undergoes intramolecular cyclization. nih.gov Catalytic hydrogenation, often using palladium on carbon (Pd/C), is a typical method for this transformation. The solvent can play a critical role in selectivity, with dichloromethane (B109758) often favoring the desired tetrahydroquinoline product. nih.gov Another variation uses dissolving metal reductions, for instance, iron powder in acetic acid, to generate the aniline intermediate which then cyclizes via a Michael addition. nih.gov

Nucleophilic Aromatic Substitution (SNAr)-Terminated Sequences: In these reactions, a precursor with a good leaving group (like fluoride) on the aromatic ring is used. An intramolecular SNAr reaction, where the nitrogen atom displaces the leaving group, serves as the final ring-closing step. nih.gov

Acid-Catalyzed Ring Closures: Various acid-catalyzed reactions can facilitate the cyclization to form the dihydroquinoline core. nih.gov

Metal-Promoted Processes: Numerous transition metals catalyze the cyclization to form dihydroquinolines. For example, gold-catalyzed intramolecular hydroarylation of N-aryl propargylamines is an efficient method. organic-chemistry.org Similarly, rhodium catalysis can be employed in the aza-annulation of N-arylamides with alkenes to form dihydroquinolines, which can be subsequently reduced to tetrahydroquinolines. organic-chemistry.org

Table 1: Comparison of Cyclization Strategies for Dihydroquinoline Core Synthesis

| Strategy | Key Features | Common Reagents/Catalysts | Ref. |

| Reductive Cyclization | Reduction of a nitro group followed by intramolecular cyclization. | H₂, Pd/C; Fe, Acetic Acid | nih.gov |

| SNAr-Terminated Sequence | Intramolecular displacement of an aromatic leaving group by nitrogen. | Precursors with activated aromatic rings (e.g., F, NO₂ groups) | nih.gov |

| Metal-Catalyzed Cyclization | Transition metal facilitates the ring-closing reaction. | Gold, Rhodium, Palladium complexes | organic-chemistry.org |

| Domino Reactions | Multiple reaction steps occur in one pot without isolating intermediates. | Varies widely based on specific transformation. | nih.govresearchgate.net |

Functionalization of the Quinoline (B57606) Nitrogen (N-alkylation strategies)

Once the 1,2,3,4-tetrahydroquinoline core is formed, the next crucial step toward synthesizing 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol is the introduction of the 2-hydroxyethyl group onto the nitrogen atom. This is typically achieved through N-alkylation reactions.

N-alkylation strategies involve the reaction of the secondary amine of the tetrahydroquinoline ring with an appropriate alkylating agent. acs.orgorganic-chemistry.org Traditional methods often use alkyl halides, such as 2-bromoethanol (B42945) or 2-chloroethanol (B45725), in the presence of a base to neutralize the hydrogen halide byproduct. acs.org More recently, reductive amination has emerged as a powerful alternative. A notable one-pot tandem reaction involves the reduction of a quinoline to a tetrahydroquinoline, followed by reductive alkylation with an aldehyde using a Hantzsch ester as the hydrogen source, catalyzed by boronic acid. acs.orgorganic-chemistry.org This method provides a direct route to N-alkylated tetrahydroquinolines from readily available quinolines and aldehydes under mild conditions. acs.org

Targeted Synthesis of this compound

The direct synthesis of the title compound is most efficiently achieved by the N-alkylation of the parent 1,2,3,4-tetrahydroquinoline.

Precursor Compounds and Reaction Conditions

The primary precursors for the targeted synthesis are 1,2,3,4-tetrahydroquinoline and a reagent that can introduce the 2-hydroxyethyl moiety.

Common methods include:

Reaction with 2-Haloethanols: The reaction of 1,2,3,4-tetrahydroquinoline with 2-bromoethanol or 2-chloroethanol is a straightforward approach. The reaction is typically carried out in a suitable solvent like dimethylformamide (DMF) or acetonitrile (B52724), often in the presence of a base such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) to scavenge the acid formed during the reaction. Heating is usually required to drive the reaction to completion.

Reaction with Ethylene (B1197577) Oxide: A more atom-economical method involves the ring-opening of ethylene oxide with 1,2,3,4-tetrahydroquinoline. This reaction is typically performed in a protic solvent like methanol (B129727) or ethanol (B145695) and can proceed without the need for a separate base, as no acidic byproduct is generated.

Purification and Isolation Techniques in Synthesis

After the synthesis, isolating and purifying the product, this compound, is essential to remove unreacted starting materials, reagents, and byproducts. Standard laboratory techniques are employed for this purpose.

Extraction: The reaction mixture is often worked up by partitioning between an organic solvent (like dichloromethane or ethyl acetate) and water. mdpi.com This step helps to remove water-soluble impurities and inorganic salts. The organic layer is then washed, typically with brine, to remove residual water.

Drying and Concentration: The organic extract is dried over an anhydrous drying agent, such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), followed by filtration and removal of the solvent under reduced pressure. mdpi.com

Chromatography: Column chromatography is a widely used technique for purifying N-alkylated tetrahydroquinolines. organic-chemistry.org A stationary phase, typically silica (B1680970) gel, is used, and the crude product is eluted with a solvent system of appropriate polarity, such as a mixture of petroleum ether and ethyl acetate. organic-chemistry.org The progress of the separation is monitored by thin-layer chromatography (TLC). organic-chemistry.org

Recrystallization: If the final product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective method to obtain a highly pure compound.

Novel Synthetic Routes and Catalytic Approaches

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally friendly methods. The synthesis of tetrahydroquinolines has benefited significantly from such innovations, particularly in the realm of catalysis.

Borrowing Hydrogen Methodology: This atom-economical strategy allows for the synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols. nih.gov A manganese(I) PN³ pincer complex has been reported to catalyze this one-pot cascade reaction, which forms C-C and C-N bonds with water as the only byproduct, avoiding the need for external reducing agents. nih.gov

Organocatalysis: Organocatalytic domino reactions have been developed for the synthesis of 1,4-dihydroquinolines. For example, morpholine (B109124) can catalyze the [4+2] annulation between ortho-tosylaminophenyl-substituted para-quinone methides and ynals in high yields. acs.org Chiral phosphoric acids have also been used as the sole catalyst for the enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones via a dehydrative cyclization followed by asymmetric reduction. organic-chemistry.org

Photocatalysis: Visible-light-mediated approaches offer a green alternative to traditional methods. A redox-neutral reaction combining a Ru(bpy)₃²⁺ photocatalyst and a cobaloxime catalyst enables the oxidative cyclization of tertiary anilines to form tetrahydroquinolines, while simultaneously hydrogenating a maleimide (B117702) co-substrate. acs.org This avoids the need for external chemical oxidants or reductants. acs.org

Nanocatalysis: The use of nanocatalysts is a growing area in green chemistry. nih.govacs.org Various nanocatalysts, including those based on iron, copper, and other metals, have been employed in reactions like the Friedländer synthesis to produce quinoline derivatives under milder conditions and often in environmentally benign solvents like water or ethanol. nih.gov

Table 2: Overview of Novel Catalytic Approaches for Dihydroquinoline Synthesis

| Approach | Catalyst Type | Key Advantages | Typical Precursors | Ref. |

| Borrowing Hydrogen | Manganese Pincer Complex | Atom-economical, water is the only byproduct | 2-Aminobenzyl alcohols, secondary alcohols | nih.gov |

| Organocatalysis | Morpholine, Chiral Phosphoric Acid | Metal-free, mild conditions, enantioselective potential | p-Quinone methides, ynals, 2-aminochalcones | organic-chemistry.orgacs.org |

| Photocatalysis | Ruthenium complexes, Cobaloxime | Uses visible light, redox-neutral | Tertiary anilines, maleimides | acs.org |

| Nanocatalysis | Metal-based nanoparticles (e.g., Fe₃O₄, CuO) | Reusable catalysts, green solvents, mild conditions | Varies (e.g., 2-aminoaryl ketones, α-methylene ketones) | nih.gov |

One-Pot Syntheses and Multi-Component Reactions

One-pot and multi-component reactions (MCRs) represent highly efficient strategies for the synthesis of complex molecules like substituted tetrahydroquinolines from simple precursors in a single operation, thereby enhancing atom economy and reducing waste. mdpi.com These methods are pivotal for constructing the 1,2,3,4-tetrahydroquinoline skeleton.

A prominent multi-component strategy for synthesizing the tetrahydroquinoline core is the Povarov reaction, an aza-Diels-Alder reaction. organic-chemistry.org This typically involves the acid-catalyzed three-component reaction of an aniline, an aldehyde, and an electron-rich alkene. organic-chemistry.org Chiral phosphoric acids can be used as catalysts to achieve excellent enantioselectivity in the synthesis of cis-2,4-disubstituted tetrahydroquinolines. organic-chemistry.org Another approach involves domino reactions, such as the reduction of a nitro group in 2-nitroarylketones followed by a reductive amination cascade under hydrogenation conditions to yield tetrahydroquinolines in high yields. mdpi.com

For the direct introduction of N-substituents, the Mannich reaction provides a one-pot, three-component route. This condensation reaction can involve tetrahydroquinoline as the acidic proton-containing pharmacophore, formaldehyde, and various amines to yield N-Mannich bases. nih.gov More broadly, domino strategies combining hydroaminoalkylation of styrenes with a subsequent intramolecular Buchwald–Hartwig amination have been developed to give direct access to N-substituted 1,2,3,4-tetrahydroquinolines. researchgate.net

Table 1: Selected One-Pot and Multi-Component Reactions for Tetrahydroquinoline Synthesis This table is interactive. You can sort and filter the data.

| Reaction Type | Key Reactants | Catalyst/Reagent | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Povarov Reaction | Anilines, Aldehydes, Alkenes | Chiral Phosphoric Acid | 2,4-Disubstituted THQs | Good | organic-chemistry.org |

| Domino Reaction | 2-Nitroarylketones, Aldehydes | 5% Pd/C, H₂ | 2,4-Disubstituted THQs | 93–98% | mdpi.com |

| Mannich Reaction | Tetrahydroquinoline, Formaldehyde, Amines | HCl | N-Mannich Base THQs | 84% | nih.gov |

| Aza-Vinylogous Povarov | Aromatic Amines, Glyoxal Derivatives, Hydrazones | p-TsOH (mechanochemical) | 2,4,4-Trisubstituted THQs | N/A | researchgate.net |

Chemoenzymatic Synthesis and Biocatalysis for Enantioselective Production

Chemoenzymatic and biocatalytic methods offer sustainable and highly selective routes to chiral tetrahydroquinolines, operating under mild conditions and often providing access to enantiopure products that are difficult to obtain through traditional chemical synthesis.

A key strategy involves the use of engineered enzymes to establish specific stereocenters. For instance, a three-step synthesis of chiral 2-substituted tetrahydroquinolines utilizes a transaminase (ATA) to convert a ketone precursor into a chiral amine with high enantioselectivity. digitellinc.com The resulting amine can then be cyclized via palladium-catalyzed cross-coupling to form the final tetrahydroquinoline product. digitellinc.com Engineered transaminase mutants have shown the ability to transform sterically hindered ketones with high conversion and enantiomeric ratios. digitellinc.com

For the synthesis of chiral 3-substituted tetrahydroquinolines, a chemo-enzymatic approach combining biocatalysis and a Buchwald–Hartwig cross-coupling reaction has been developed. rsc.org This method employs a one-pot ene reductase (ERED)/imine reductase (IRED) bienzymatic cascade to convert α,β-unsaturated aldehydes into chiral N-allylic amines with excellent enantiomeric excess (97 to >99% ee), which are then cyclized. rsc.org

Other enzymes, such as monoamine oxidase (MAO-N) and horseradish peroxidase (HRP), have been utilized for the synthesis and transformation of quinoline derivatives. MAO-N, from whole cells or as a purified enzyme, can effectively catalyze the biotransformation of 1,2,3,4-tetrahydroquinolines into the corresponding aromatic quinoline derivatives. nih.govacs.org HRP has been employed in the construction of quinolinium derivatives from N-cyclopropyl-N-alkylaniline substrates through a cyclization/aromatization radical cascade. acs.orgorganic-chemistry.org These enzymatic approaches highlight the potential for developing greener synthetic pathways to quinoline-based scaffolds. nih.gov

Table 2: Chemoenzymatic and Biocatalytic Methods for Tetrahydroquinoline Analogues This table is interactive. You can sort and filter the data.

| Enzyme(s) Used | Reaction/Transformation | Substrate Type | Product Feature | Selectivity | Reference |

|---|---|---|---|---|---|

| Transaminase (ATA) | Asymmetric Amination | Ketones | Chiral 2-substituted THQ | ~90:10 er | digitellinc.com |

| Ene Reductase (ERED) / Imine Reductase (IRED) | Reductive Amination Cascade | α,β-Unsaturated Aldehydes | Chiral 3-substituted THQ | 97 to >99% ee | rsc.org |

| Monoamine Oxidase (MAO-N) | Oxidative Aromatization | 1,2,3,4-Tetrahydroquinolines | Quinolines | N/A | nih.govacs.org |

| Horseradish Peroxidase (HRP) | Oxidative Cyclization/Aromatization | N-Cyclopropyl-N-alkylanilines | Quinolones | N/A | acs.org |

Industrial and Large-Scale Synthesis Considerations for Related Dihydroquinolinones

The industrial and large-scale synthesis of related heterocyclic structures, such as 3,4-dihydro-2(1H)-quinolinones (DHQOs), requires methodologies that are scalable, cost-effective, and safe. DHQOs are important structural units found in numerous bioactive compounds and drugs. mdpi.com

Several strategies for the synthesis of DHQOs are amenable to scale-up. Catalytic annulation of α,β-unsaturated N-arylamides is a prominent route, which can proceed through electrophilic cyclization, radical-initiated cyclization, or photochemical reactions. mdpi.com For example, a silver-induced tandem radical addition/cyclization of N-arylcinnamamides in acetonitrile can produce cyano-containing DHQOs. mdpi.com

For preparative-scale synthesis, routes involving classical rearrangements are often considered. A Curtius rearrangement sequence, for instance, has been recommended for the large-scale synthesis of 3,4-dihydro-1(2H)-isoquinolinones, a related isomer. researchgate.net This involves the high-temperature thermal cyclization of an in situ formed styryl isocyanate, followed by catalytic hydrogenation. researchgate.net This approach was found to be higher yielding for large-scale work compared to a Schmidt rearrangement on indanone precursors. researchgate.net

Other scalable methods include the aluminum chloride-catalyzed Friedel-Crafts cyclization of methyl-substituted β-chloropropionanilides to afford 3,4-dihydroquinolin-2(1H)-ones. researchgate.net The choice of an industrial route depends on factors such as the cost and availability of starting materials, catalyst efficiency and recyclability, reaction conditions (temperature and pressure), and the environmental impact of solvents and reagents.

Table 3: Selected Synthetic Routes for Dihydroquinolinone Derivatives This table is interactive. You can sort and filter the data.

| Method | Key Precursor | Key Reagents/Catalysts | Product | Scale Considerations | Reference |

|---|---|---|---|---|---|

| Radical Annulation | N-Arylcinnamamides | Silver salts, CH₃CN | Cyano-substituted DHQOs | Utilizes catalytic silver | mdpi.com |

| Curtius Rearrangement | Propenecarbonyl Azide (B81097) | Heat, Tributylamine; then Pd/C, H₂ | 3,4-Dihydro-1(2H)-isoquinolinone | Recommended for large scale | researchgate.net |

| Friedel-Crafts Cyclization | β-Chloropropionanilides | AlCl₃ | 3,4-Dihydroquinolin-2(1H)-ones | Classic industrial reaction | researchgate.net |

| Electrophilic Sulfenylation | N-Arylcinnamamides | N-Arylthiosuccinimides, BF₃·OEt₂ | 3-Arylthio-DHQOs | Mild conditions | mdpi.com |

Structural Modifications and Rational Design of 2 3,4 Dihydro 2h Quinolin 1 Yl Ethanol Derivatives

Design Principles for Modulating Dihydroquinoline Structure

The design of novel derivatives of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol is rooted in established principles of medicinal chemistry that correlate structural features with biological activity. The dihydroquinoline core, a privileged scaffold in drug discovery, offers numerous opportunities for chemical alteration to fine-tune its interaction with biological targets. nih.gov

Another key principle is the exploration of steric factors. The size and shape of substituents can dictate the molecule's ability to fit into a specific binding pocket. Bulky hydrophobic groups, for example, may be introduced to enhance interactions with hydrophobic regions of a receptor. nih.gov Conversely, smaller, more flexible side chains might be employed to probe for optimal interactions within a constrained binding site.

Furthermore, the concept of bioisosteric replacement is frequently utilized. This involves substituting a functional group with another that has similar physical and chemical properties, with the aim of improving the compound's pharmacokinetic profile without compromising its biological activity. For example, replacing a hydroxyl group with a bioisostere could enhance metabolic stability or alter solubility.

Finally, computational modeling plays an increasingly important role in the rational design of dihydroquinoline derivatives. nih.gov Molecular docking studies can predict the binding modes of proposed structures with their biological targets, allowing for the prioritization of synthetic efforts towards compounds with the highest predicted affinity and selectivity. This in-silico approach accelerates the drug discovery process by focusing on the most promising candidates.

Synthesis of N-Substituted and Ring-Modified Derivatives

The synthesis of derivatives of this compound involves a variety of chemical transformations that allow for the introduction of diverse functional groups on the nitrogen atom and the dihydroquinoline ring system. These modifications are crucial for exploring the structure-activity relationships of this class of compounds.

The secondary amine nitrogen of the 1,2,3,4-tetrahydroquinoline (B108954) core is a common site for modification through alkylation and acylation reactions. These transformations introduce a wide range of substituents, thereby altering the compound's physicochemical properties such as lipophilicity, polarity, and basicity.

N-alkylation can be achieved through various methods, including reductive amination with aldehydes or ketones. This one-pot reaction involves the formation of an iminium ion intermediate followed by reduction, often with a mild reducing agent like sodium triacetoxyborohydride. Alternatively, direct alkylation with alkyl halides in the presence of a base can be employed to introduce simple alkyl chains or more complex moieties.

N-acylation is another facile method for derivatization, typically involving the reaction of the parent amine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This reaction introduces an amide functionality, which can act as a hydrogen bond acceptor and influence the molecule's interaction with biological targets. A notable example is the acylation of 1,2,3,4-tetrahydroquinoline with 2-(4-isobutylphenyl)propanoyl chloride to create a hybrid molecule incorporating an ibuprofen (B1674241) moiety. mdpi.com This strategy of combining two known pharmacophores into a single molecule is a common approach in drug design.

A summary of representative N-acylation reactions is presented in the table below.

| Starting Material | Acylating Agent | Product | Reference |

| 1,2,3,4-Tetrahydroquinoline | 2-(4-isobutylphenyl)propanoyl chloride | 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(4-isobutylphenyl)propan-1-one | mdpi.com |

This table is representative and not exhaustive of all possible N-acylation reactions.

The 1,2,3-triazole ring is often introduced via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov This reaction provides a highly efficient and regioselective method for linking two molecular fragments. To synthesize a triazole derivative of this compound, the ethanol (B145695) side chain can be functionalized into either an azide (B81097) or an alkyne. For instance, the hydroxyl group can be converted to a leaving group (e.g., tosylate or mesylate) and subsequently displaced by sodium azide to form an azido-functionalized intermediate. This intermediate can then be reacted with a terminal alkyne to form the 1,4-disubstituted 1,2,3-triazole ring.

Pyrimidine (B1678525) moieties can be incorporated through various condensation reactions. A common approach involves the reaction of a compound containing an amidine, urea, or guanidine (B92328) functional group with a 1,3-dicarbonyl compound or its equivalent. To attach a pyrimidine ring to the this compound scaffold, the ethanol side chain could be modified to contain one of these requisite functional groups, which would then undergo cyclization with an appropriate partner to form the pyrimidine ring. The synthesis of quinoline-pyrimidine hybrids has been explored for various therapeutic applications, demonstrating the utility of this molecular hybridization strategy. mdpi.com

The following table provides a conceptual overview of synthetic strategies for introducing heterocyclic moieties.

| Target Heterocycle | Key Reaction | Required Functionalization on Parent Scaffold |

| 1,2,3-Triazole | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide or terminal alkyne |

| Pyrimidine | Condensation/Cyclization | Amidine, urea, guanidine, or 1,3-dicarbonyl |

This table outlines general synthetic approaches.

Modifications to the aromatic (benzenoid) and saturated heterocyclic (pyridine) rings of the dihydroquinoline core are fundamental to exploring the structure-activity relationship of this compound derivatives. These substitutions can significantly impact the electronic, steric, and lipophilic properties of the molecule.

Benzenoid Ring Substitutions:

The benzenoid ring is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts alkylation/acylation. The existing amino group, being part of the dihydroquinoline system, is an ortho-, para-director and a strong activator. To control the reactivity and regioselectivity, the nitrogen atom is often acylated to form an amide, which is a less powerful activator but still directs to the ortho and para positions. For example, nitration of an N-acylated tetrahydroquinoline would be expected to yield a mixture of 6-nitro and 8-nitro derivatives. These nitro compounds can then be reduced to the corresponding amino groups, which serve as versatile handles for further functionalization, such as diazotization followed by substitution. researchgate.net

Pyridine (B92270) Ring Substitutions:

The saturated pyridine ring is generally not susceptible to aromatic substitution reactions. However, functionalization can be achieved through other means. For instance, oxidation of the dihydroquinoline to the corresponding quinoline (B57606) allows for nucleophilic aromatic substitution on the now electron-deficient pyridine ring, particularly at the 2- and 4-positions. stackexchange.com Subsequent reduction of the quinoline ring would re-establish the dihydroquinoline core with the desired substitution pattern. Alternatively, synthetic strategies that build the dihydroquinoline ring from already substituted precursors can be employed to access a wider range of derivatives.

The table below summarizes common substitution reactions on the dihydroquinoline scaffold.

| Ring | Reaction Type | Position(s) | Typical Reagents |

| Benzenoid | Electrophilic Aromatic Substitution (e.g., Nitration) | 6 and 8 | HNO₃/H₂SO₄ |

| Pyridine (via quinoline intermediate) | Nucleophilic Aromatic Substitution | 2 and 4 | Strong nucleophiles (e.g., alkoxides, amines) |

This table provides illustrative examples of ring substitution strategies.

Stereochemical Considerations in Derivative Synthesis

The synthesis of derivatives of this compound must often address stereochemical aspects, particularly when substituents are introduced on the chiral centers of the dihydroquinoline ring or the ethanol side chain. The biological activity of chiral molecules is frequently dependent on their absolute configuration, with one enantiomer often exhibiting significantly higher potency or a different pharmacological profile than the other.

Asymmetric synthesis is a key strategy for obtaining enantiomerically pure or enriched derivatives. This can be achieved through several approaches. One method involves the use of chiral catalysts in reactions that create a new stereocenter. For example, the asymmetric hydrogenation of a quinoline precursor using a chiral rhodium or iridium catalyst can yield a specific enantiomer of the corresponding tetrahydroquinoline. nih.govorganic-chemistry.org Similarly, enantioselective aza-Michael reactions have been employed to synthesize optically active 2-alkyl-substituted tetrahydroquinolines. rsc.org

Another common approach is kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other with a chiral reagent or catalyst, allowing for the separation of the unreacted, enantiomerically enriched starting material and the product. The kinetic resolution of 2-substituted 1,2-dihydroquinolines has been achieved using asymmetric lithiation with a chiral ligand, providing access to highly enantioenriched products. nih.gov

Alternatively, diastereomeric resolution can be employed. This involves reacting the racemic mixture of the dihydroquinoline derivative with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by conventional techniques such as crystallization or chromatography. Subsequent removal of the chiral auxiliary yields the separated enantiomers.

The importance of stereochemistry is underscored by the fact that different enantiomers can have distinct interactions with chiral biological macromolecules like enzymes and receptors, leading to differences in their therapeutic effects and potential side effects. Therefore, the control of stereochemistry is a critical consideration in the rational design and synthesis of novel this compound derivatives.

Structure Activity Relationship Sar and Structural Optimization Studies

Elucidation of Key Structural Features for Biological/Chemical Activity

The biological activity of dihydroquinoline derivatives is intricately linked to their three-dimensional structure and the nature of their substituent groups. The core scaffold, the N-substitution, the ethanol (B145695) moiety, and substitutions on the benzene (B151609) ring all play critical roles in defining the molecule's interaction with biological targets.

The nitrogen atom of the dihydroquinoline ring is a common site for chemical modification, and the nature of the substituent at this position can have a profound impact on the compound's activity. Acylation of the nitrogen, for instance, by reacting 1,2,3,4-tetrahydroquinoline (B108954) with an acyl chloride, is a straightforward method to introduce a variety of functional groups. mdpi.com This allows for the creation of hybrid molecules that combine the pharmacophoric features of dihydroquinoline with other active moieties, such as ibuprofen (B1674241). mdpi.com

The choice of the N-substituent is critical in synthetic pathways as well. For example, in the gold-catalyzed intramolecular hydroarylation (IMHA) to form dihydroquinolines, the protecting group on the nitrogen significantly influences the reaction's outcome. mdpi.com While N-ethoxycarbonyl and 2-nitrobenzenesulfonyl (Ns) groups facilitate the desired cyclization, a tert-Butoxycarbonyl (Boc) protected derivative can lead to the formation of an alternative oxazolidinone product. mdpi.com Similarly, N-trifluoroacetyl groups can fail to undergo the desired cyclization reaction. mdpi.com

In the context of biological activity, studies on related N-arylamides have shown that N-methyl and N-n-butyl substitutions are well-tolerated in radical addition/cyclization reactions to form dihydroquinolin-2(1H)-ones, whereas an unprotected nitrogen (N-H) can prevent the reaction from proceeding. mdpi.com This highlights that the steric and electronic properties of the N-substituent are key determinants of both synthetic accessibility and potential biological interactions.

Table 1: Impact of N-Substituent on Dihydroquinoline Synthesis and Activity

| N-Substituent/Protecting Group | Context | Outcome/Impact | Reference |

|---|---|---|---|

| Ethoxycarbonyl (EtOOC-) | Gold-catalyzed IMHA | Promotes formation of 1,2-dihydroquinolines. | mdpi.com |

| tert-Butoxycarbonyl (Boc) | Gold-catalyzed IMHA | Leads to divergent formation of oxazolidinone. | mdpi.com |

| 2-Nitrobenzenesulfonyl (Ns) | Gold-catalyzed IMHA | Allows for good yield of dihydroquinoline. | mdpi.com |

| Trifluoroacetyl (CF3CO-) | Gold-catalyzed IMHA | Fails to undergo the desired cyclization. | mdpi.com |

| Acyl (e.g., Ibuprofenoyl) | Acylation of THQ | Creates hybrid molecules with combined pharmacological profiles. | mdpi.com |

| Methyl, n-Butyl | Radical cyclization | Tolerated, leading to desired dihydroquinolinone products. | mdpi.com |

This table summarizes the influence of different substituents on the nitrogen atom of the dihydroquinoline precursor or core on the outcome of synthetic reactions.

The 2-hydroxyethyl group attached to the nitrogen of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol is a significant feature for biological activity. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming key interactions with amino acid residues in a biological target like an enzyme or receptor. The two-carbon linker provides a degree of conformational flexibility, allowing the hydroxyl group to orient itself optimally for binding.

In the design of mTOR inhibitors based on a tetrahydroquinoline (THQ) scaffold, a morpholine-like substitution positioned at a distance of one to two carbon atoms from the THQ core was found to be important for promoting binding. mdpi.com The ethanol moiety in this compound provides this critical spacing. Modifications to this moiety could include:

Chain length variation: Altering the linker from two carbons to one or three could determine the optimal distance for interaction with a target.

Hydroxyl group modification: Esterification or etherification of the hydroxyl group would alter its hydrogen bonding capacity and lipophilicity, which can affect cell permeability and binding affinity.

Replacement with other functional groups: Substituting the hydroxyl group with an amine, thiol, or small heterocyclic ring could introduce new interactions and alter the compound's pharmacological profile. For example, replacing it with a morpholine (B109124) ring has been shown to increase water solubility and facilitate specific interactions within the ATP-binding pocket of mTOR. mdpi.com

Substituting the benzene ring of the dihydroquinoline scaffold is a powerful strategy for modulating potency and selectivity. The position, number, and electronic nature of these substituents can fine-tune the molecule's properties. rsc.org

Electron-withdrawing groups, such as nitro (NO2), chloro (Cl), or cyano (CN) groups, have been shown to be critical for high anticancer activity in certain quinoline (B57606) derivatives. nih.gov In the context of mTOR inhibitors, incorporating fluorine or trifluoromethyl groups onto the aromatic ring can enhance interactions with the active site through halogen bonding and hydrophobic interactions, leading to increased potency. mdpi.com Specifically, the strategic placement of a fluorine atom at position 3 and a trifluoromethyl group at position 5 resulted in high activity. mdpi.com

Conversely, both electron-donating and electron-withdrawing substituents can be well-tolerated in various synthetic reactions, allowing for the creation of diverse libraries of compounds. rsc.orgnih.gov Computational studies on dihydroquinolinone derivatives have demonstrated that substituents can act as electron-donating or electron-withdrawing groups, which in turn affects the molecule's reactivity, acidity, and basicity. nih.gov For instance, changing the position of a nitro group from para to meta can decrease the acidity of the compound. nih.gov This modulation of electronic properties is key to optimizing interactions with specific biological targets.

Table 2: Influence of Ring Substituents on Dihydroquinoline Derivative Activity

| Substituent | Position(s) | Effect | Biological Context | Reference |

|---|---|---|---|---|

| Fluorine (F) and Trifluoromethyl (CF3) | 3 and 5 | Enhanced potency, likely via halogen bonding and hydrophobic interactions. | mTOR Inhibition | mdpi.com |

| Chloro (Cl), Nitro (NO2), Cyano (CN) | Styryl moiety | Critical for high anticancer activity. | Anticancer | nih.gov |

| Electron-withdrawing groups | General | Increased activity. | General | nih.gov |

| Electron-donating groups | General | Generally well-tolerated in synthesis. | Synthesis | rsc.orgnih.gov |

This table provides examples of how different substituents on the aromatic ring of quinoline and dihydroquinoline scaffolds can influence their biological activity.

Comparative SAR Analysis of Dihydroquinoline and Related Scaffolds

The dihydroquinoline scaffold is often compared to other heterocyclic structures in drug discovery programs. Tetrahydroquinoline, for example, has been selected as a core scaffold for mTOR inhibitors based on its structural and bioisosteric relationship to other known inhibitors containing dihydro benzofuran, quinazoline (B50416), or fused quinoline cores. mdpi.com The structural diversity of dihydroquinolin-4(1H)-one derivatives makes them promising scaffolds for developing new therapeutic agents, with versatile synthetic methods allowing for broad chemical exploration. nih.gov

Compared to fully aromatic quinolines, the saturated portion of the dihydroquinoline ring provides a three-dimensional geometry that can be advantageous for fitting into specific binding pockets. The synthesis of 1,2-dihydroquinolines and 1,4-dihydroquinolines can be achieved through various methodologies, often resulting in moderate to very good yields, making them accessible scaffolds for medicinal chemistry. researchgate.net The choice between a dihydroquinoline, a tetrahydroquinoline, or another related N-heterocycle depends on the specific therapeutic target and the desired physicochemical properties of the final compound. researchgate.net

Strategies for Enhancing Specific Interactions through Structural Modification

To improve the potency and selectivity of lead compounds based on the this compound scaffold, several structural modification strategies can be employed. These strategies aim to optimize the interactions between the ligand and its biological target.

Introduction of Halogen Bond Donors: As seen in mTOR inhibitors, adding fluorine or trifluoromethyl groups to the aromatic ring can introduce favorable halogen bonding and hydrophobic interactions, significantly boosting activity. mdpi.com This strategy can be applied to enhance binding affinity and selectivity for a wide range of targets.

Scaffold Hopping and Simplification: In some cases, the complex core of a natural product can be simplified to a "privileged scaffold" like dihydroquinoline, which is easier to synthesize and modify. mdpi.com This allows for more rapid exploration of SAR and optimization of pharmacological effects.

Fragment-Based Design: The molecule can be deconstructed into its core components (dihydroquinoline ring, ethanol linker, terminal hydroxyl group). Each fragment can be optimized or replaced to improve binding or physicochemical properties before being reassembled into a new, more potent analog. mdpi.com

Computational Modeling: Tools like molecular docking can predict how derivatives will bind to a target protein. researchgate.net This allows for the rational design of modifications. For example, docking studies can help identify pockets where adding a bulky hydrophobic group would be beneficial or where a hydrogen bond donor/acceptor is needed, guiding synthetic efforts toward the most promising candidates. mdpi.com

Dual-Targeting Inhibitors: By strategically modifying different parts of the scaffold, it may be possible to design molecules that interact with more than one biological target, which can be an effective strategy in complex diseases like cancer. researchgate.net For example, different substitutions on the quinoline ring could be made to simultaneously target kinases like FAK and EGFR. researchgate.net

By systematically applying these strategies, the this compound scaffold can be optimized to produce highly potent and selective molecules for a variety of therapeutic applications.

Molecular Target Identification and Mechanistic Elucidation

Biochemical Pathway Modulation by Dihydroquinoline Scaffolds

Dihydroquinoline derivatives have been shown to influence a wide range of biochemical pathways critical to cellular function and homeostasis. Their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant effects, stem from this modulatory capability. Research has indicated that these scaffolds can influence signaling pathways such as the Akt/β-catenin and p38 MAPK pathways, and they have been noted to block NF-κβ signaling. nih.gov This broad activity profile suggests that the dihydroquinoline core can be chemically modified to achieve desired effects on various cellular signaling cascades.

The dihydroquinoline scaffold and its derivatives have been investigated for their ability to inhibit various enzymes. While specific inhibitory activity against Nitric Oxide Synthase (NOS) by dihydroquinoline derivatives is not extensively documented in the reviewed literature, their effects on other key enzymes are more established.

Epidermal Growth Factor Receptor (EGFR): The related quinoline (B57606) and quinazoline (B50416) scaffolds are well-known for their potent inhibitory effects on EGFR, a key target in cancer therapy. nih.govnih.gov Some dihydroquinoline derivatives have been linked to the activation of the G-protein coupled estrogen receptor (GPER), which can in turn lead to the formation of EGFR, indicating an indirect modulation of this pathway. nsf.gov

Proteasome: Certain quinoline derivatives, specifically quinolin-chlorobenzothioates, have been identified as inhibitors of the proteasome, a critical complex for protein degradation. nih.gov This inhibition leads to an accumulation of ubiquitylated proteins and can induce cellular stress and apoptosis in cancer cells. nih.gov In contrast, the related dihydroquinazoline (B8668462) scaffold has been shown to enhance the activity of the 20S proteasome. researchgate.netresearchgate.net

Other Enzymes: Dihydroquinoline derivatives have demonstrated inhibitory activity against a range of other enzymes. For instance, they have been identified as potent inhibitors of human dihydroorotate (B8406146) dehydrogenase (hDHODH), an important enzyme in pyrimidine (B1678525) biosynthesis. mdpi.com Furthermore, some derivatives have shown the ability to inhibit tubulin polymerization and other protein kinases. nih.govnih.govnih.gov A particular dihydroquinoline derivative has also been noted for its high binding affinity to human aldehyde dehydrogenase 1A1 (ALDH 1A1). researchgate.netresearchgate.net

| Enzyme Target | Compound Class | Observed Effect | Reference |

| EGFR | Quinoline/Quinazoline Derivatives | Inhibition | nih.gov, nih.gov |

| Proteasome | Quinolin-chlorobenzothioates | Inhibition | nih.gov |

| 20S Proteasome | Dihydroquinazolines | Activation | researchgate.net, researchgate.net |

| hDHODH | Dihydroquinoline Derivatives | Inhibition | mdpi.com |

| ALDH 1A1 | Dihydroquinoline Derivative | High Binding Affinity | researchgate.net, researchgate.net |

| Protein Kinases | Dihydroquinoline Derivatives | Inhibition | nih.gov |

| Tubulin | Dihydroquinoline Derivatives | Inhibition of Polymerization | nih.gov, nih.gov |

The interaction of dihydroquinoline scaffolds with cell surface and intracellular receptors is a key aspect of their mechanism of action.

G-Protein Coupled Receptors (GPCRs): A notable example of a dihydroquinoline derivative interacting with a GPCR is the compound G1, which has been identified as the first synthetic agonist for the G-protein coupled estrogen receptor (GPER). nsf.gov This interaction highlights the potential of the dihydroquinoline scaffold to be tailored for specific binding to members of the large and therapeutically important GPCR family.

Imidazoline I2 Receptors: The reviewed scientific literature did not provide specific evidence of direct binding interactions between dihydroquinoline derivatives and Imidazoline I2 receptors. These receptors are known to bind various ligands and are implicated in several physiological and pathological processes. wikipedia.orgontosight.ainih.gov

Cellular Mechanism of Action Studies (e.g., cell cycle arrest, apoptosis induction)

The modulation of biochemical pathways and receptor interactions by dihydroquinoline derivatives translates into significant effects at the cellular level, particularly in the context of cancer. Numerous studies have demonstrated that these compounds can induce cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov

The induction of apoptosis is a common mechanistic outcome, often mediated through the activation of caspases. Dihydroquinoline derivatives can also influence the expression of key apoptosis-related proteins, such as increasing the levels of Bax. ontosight.ai Cell cycle arrest is another frequently observed cellular response, with compounds from this class being shown to halt the cell cycle at various phases, including G1 and G2/M, thereby preventing cancer cell proliferation.

| Cellular Mechanism | Effect of Dihydroquinoline Derivatives | Key Molecular Events | Reference |

| Apoptosis | Induction | Caspase activation, increased Bax expression | ontosight.ai, |

| Cell Cycle | Arrest at G1 or G2/M phase | Inhibition of cell proliferation | , |

Identification of Off-Target Interactions and Polypharmacology

The ability of a single compound to interact with multiple targets is known as polypharmacology. The diverse range of enzymes and receptors that are modulated by the dihydroquinoline scaffold is a strong indicator of such behavior. The documented activities of dihydroquinoline derivatives, spanning from anticancer and antimicrobial to neuroprotective effects, further support the notion that these compounds are likely to have multiple molecular targets within the cell. nih.gov This polypharmacological profile can be advantageous, potentially leading to enhanced therapeutic efficacy, but also necessitates careful characterization to understand the full spectrum of a compound's biological effects. The study of dihydroquinoline derivatives as potential anticancer agents has revealed interactions with targets such as ALDH 1A1, protein kinases, and tubulin, in addition to their effects on cell cycle and apoptosis, underscoring their multi-targeted nature. researchgate.netresearchgate.netmdpi.comnih.govnih.gov

Computational Approaches in Dihydroquinoline Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijprajournal.com In the context of dihydroquinoline research, docking studies are instrumental in elucidating how these derivatives interact with the active sites of biological targets, such as enzymes and receptors.

Research on various quinoline (B57606) and dihydroquinoline derivatives has shown that their binding affinity is often governed by a combination of hydrogen bonds and hydrophobic interactions. nih.govorientjchem.org For instance, in studies involving 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-glycoprotein inhibitors, molecular docking revealed significant binding affinities, with one compound exhibiting a binding energy of -9.22 kcal/mol. nih.govnih.gov The interactions typically involve hydrogen bonds with amino acid residues like ARGININE, GLUTAMINE, and LYSINE, alongside hydrophobic interactions within the receptor's binding pocket. nih.gov Similarly, docking studies of other quinoline derivatives against targets like Aurora A kinase have identified key hydrophobic interactions and hydrogen bonding with residues such as Arginine, Threonine, and Lysine. orientjchem.org

A study on a novel dihydroquinoline derivative as a potential anticancer agent indicated a high binding affinity for human aldehyde dehydrogenase 1A1 (ALDH1A1), suggesting its therapeutic potential. researchgate.netnih.gov The stability of the ligand-protein complex is determined by the sum of these interactions, which include van der Waals forces, hydrophobic effects, and hydrogen bonds. youtube.com The analysis of these interactions provides critical insights for structure-based drug design, allowing for the modification of the dihydroquinoline scaffold to enhance potency and selectivity for a specific target. researchgate.netnih.gov

Interactive Table: Examples of Docking Scores for Dihydroquinoline Analogs Below is a summary of reported binding affinities for various dihydroquinoline and quinoline derivatives against different protein targets.

| Compound Class | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

| 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivative | P-glycoprotein (6C0V) | -9.22 | ARG, GLN, LYS |

| Dihydroquinoline derivative | Aldehyde Dehydrogenase 1A1 (ALDH1A1) | High Affinity (score not specified) | Not specified |

| Substituted quinoline derivative | Aurora A kinase (3FDN) | -8.20 | ARG 137, THR 217, LYS 162 |

| General quinoline derivatives | Antimalarial Target (e.g., 3L4B) | -6.3 | Not specified |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to develop mathematical relationships between the chemical structure of a compound and its biological activity. longdom.org This approach is widely used in drug discovery to predict the activity of new chemical entities and to optimize lead compounds. jocpr.com

2D-QSAR and 3D-QSAR Studies for Activity Prediction

Both 2D and 3D-QSAR models have been successfully applied to series of quinoline and dihydroquinoline derivatives to predict their therapeutic activities, such as anticancer and antimalarial effects. mdpi.com

2D-QSAR models correlate biological activity with 2D molecular descriptors, which are calculated from the chemical structure. These descriptors can include physicochemical properties like molar refractivity, molecular weight, and topological indices. nih.govscienceopen.com For example, a 2D-QSAR model developed for 4-anilinoquinazoline (B1210976) derivatives yielded a squared correlation coefficient (r²) of 0.8225, indicating a strong correlation between the selected descriptors and the apoptosis-inducing activity. scienceopen.com Such models help in identifying which structural properties are crucial for the desired biological effect. nih.gov

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the three-dimensional properties of the molecules. nih.gov These methods evaluate the steric, electrostatic, and hydrophobic fields of a set of aligned molecules and correlate them with their biological activities. mdpi.com In a study on quinoline derivatives for antimalarial activity, robust 3D-QSAR models were developed with high predictive power (r²test values of 0.878 for CoMFA and 0.876 for CoMSIA). mdpi.com The contour maps generated from these models highlight regions where modifications to the molecule's structure (e.g., adding bulky groups or electron-withdrawing groups) could enhance or diminish its activity. nih.gov

Interactive Table: Statistical Validation of QSAR Models for Quinoline Derivatives This table presents statistical parameters used to validate the robustness and predictive power of various QSAR models.

| QSAR Model Type | Compound Series | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²test (External validation) |

| 2D-QSAR (MLR) | 4-anilinoquinazoline derivatives | 0.7626 | 0.8225 | >0.52 |

| 3D-QSAR (CoMFA) | Quinoline derivatives (Antimalarial) | >0.5 | Not specified | 0.878 |

| 3D-QSAR (CoMSIA) | Quinoline derivatives (Antimalarial) | >0.5 | Not specified | 0.876 |

| 3D-QSAR (CoMSIA) | Quinazoline (B50416) derivatives (Anticancer) | 0.63 | 0.987 | Not specified |

In Silico ADME Prediction

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery. nih.gov These computational models allow researchers to assess the pharmacokinetic profile of a compound before its synthesis, thereby reducing the likelihood of late-stage failures in drug development. researchgate.net For dihydroquinoline derivatives, various ADME parameters can be predicted using a range of software tools that employ data-based QSAR models and other machine learning approaches. idrblab.org

Prediction of Metabolic Stability

Metabolic stability is a key ADME parameter that determines the half-life of a drug in the body. nih.gov Compounds that are metabolized too quickly may not achieve the necessary therapeutic concentration, while those that are too stable could accumulate and cause toxicity. sciforum.net In silico tools can predict the metabolic stability of a compound by identifying potential sites of metabolism (SoM) by enzymes like the Cytochrome P450 (CYP) family. creative-biolabs.com

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. rsc.org For dihydroquinoline derivatives, DFT calculations provide deep insights into molecular geometry, electronic properties, and chemical reactivity. researchgate.net

By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can determine the HOMO-LUMO energy gap. nih.gov This energy gap is a critical parameter for assessing the electronic stability and reactivity of a molecule; a smaller gap generally implies higher reactivity. researchgate.net For a novel dihydroquinoline derivative studied as a potential anticancer agent, the calculated energy gap was 3.97 eV, indicating good reactivity when compared to similar compounds. researchgate.net

Interactive Table: Quantum Chemical Parameters from DFT Studies on Dihydroquinoline Analogs This table shows examples of quantum chemical parameters calculated for dihydroquinoline-related structures, which are used to predict their chemical behavior.

| Parameter | Description | Typical Application |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Predicts reactivity towards electrophiles. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Predicts reactivity towards nucleophiles. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Measures molecular stability. |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | Describes charge transfer in reactions. |

| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow. | Predicts electrophilic nature of a molecule. |

Biotransformation and Metabolic Pathways in Vitro and Preclinical Models

In Vitro Metabolic Stability Assays

In vitro metabolic stability assays are fundamental in early drug discovery to predict a compound's fate in the body. nih.gov These assays measure the rate at which a compound is metabolized by liver enzymes, typically expressed as the in vitro half-life (t½) and intrinsic clearance (CLint). nih.gov The primary systems used are liver microsomes or hepatocytes, which contain the necessary Phase I and Phase II enzymes. longdom.org

For 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol, incubation with human liver microsomes in the presence of necessary cofactors like NADPH would be the standard approach to assess its susceptibility to cytochrome P450 (CYP) enzymes. nih.gov The disappearance of the parent compound over time is monitored to calculate its stability. While specific experimental data for this compound is not publicly available, the results of such an assay would typically be categorized as shown in the illustrative table below.

| Classification | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Interpretation |

|---|---|---|---|

| High Stability | > 60 | < 10 | Compound is slowly metabolized; likely to have a long in vivo half-life. |

| Moderate Stability | 15 - 60 | 10 - 50 | Compound is metabolized at an intermediate rate. |

| Low Stability | < 15 | > 50 | Compound is rapidly metabolized; likely to have a short in vivo half-life. |

Following incubation, the identification of metabolites is crucial for understanding the biotransformation pathways. The primary analytical tool for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which allows for the detection and structural elucidation of metabolic products. wikipedia.orgnih.gov High-resolution mass spectrometry provides accurate mass measurements, while tandem MS provides fragmentation patterns that help identify the site of metabolic modification. In cases where the exact structure or differentiation between isomers is challenging, Nuclear Magnetic Resonance (NMR) spectroscopy may be employed on isolated metabolites. nih.gov

For this compound, these techniques would be used to identify potential metabolites arising from oxidation of the ethanol (B145695) side chain, oxidation of the tetrahydroquinoline ring, and conjugation reactions.

Enzymatic Biotransformation Pathways of Ethanol and Analogues

The structure of this compound contains two key moieties susceptible to metabolism: the N-substituted tetrahydroquinoline ring and the primary ethanol side chain. The biotransformation is expected to proceed through both oxidative (Phase I) and non-oxidative (Phase II) pathways.

Oxidative metabolism, primarily catalyzed by cytochrome P450 (CYP) enzymes, involves the introduction or unmasking of functional groups. wikipedia.orgnih.gov For the target compound, several oxidative reactions are plausible:

Oxidation of the Ethanol Side Chain: The primary alcohol group can undergo oxidation, analogous to ethanol metabolism, to first form an aldehyde intermediate, 2-(3,4-dihydro-2H-quinolin-1-yl)acetaldehyde. This is subsequently oxidized to the corresponding carboxylic acid, (3,4-dihydro-2H-quinolin-1-yl)acetic acid. This two-step process is typically mediated by alcohol dehydrogenases (ADH) and aldehyde dehydrogenases (ALDH).

Aromatization of the Tetrahydroquinoline Ring: Studies on other N-alkyl-1,2,3,4-tetrahydroquinoline structures have shown that the heterocyclic ring can undergo metabolic aromatization to form a quinolinium ion. nih.gov This oxidative reaction converts the tetrahydroquinoline core into a more polar, charged quinoline (B57606) ring.

Hydroxylation: The aromatic portion of the quinoline ring could also be a site for hydroxylation, a common metabolic reaction catalyzed by CYP enzymes for many quinoline-based compounds. nih.govlu.se

Non-oxidative metabolism, or Phase II metabolism, involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules to increase water solubility and facilitate excretion. longdom.orgdrughunter.com

Glucuronidation: The primary alcohol of the ethanol side chain is a prime substrate for UDP-glucuronosyltransferases (UGTs). This reaction would attach a glucuronic acid moiety, forming an O-glucuronide conjugate, which is a major pathway for many alcohol-containing xenobiotics.

Sulfation: Similarly, sulfotransferases (SULTs) can catalyze the transfer of a sulfo group to the alcohol, forming a sulfate (B86663) conjugate.

These conjugation reactions can occur on the parent molecule directly or on hydroxylated metabolites formed during Phase I.

Preclinical Metabolic Profiling

Preclinical metabolic profiling involves administering the compound to animal models (e.g., rats, dogs) to understand its in vivo metabolism. This step confirms the relevance of the in vitro findings and identifies any species-specific differences. Metabolites are identified and quantified in plasma, urine, and feces to create a comprehensive picture of the drug's disposition.

A hypothetical preclinical metabolic profile for this compound, based on the predicted pathways, might include the metabolites listed in the illustrative table below.

| Metabolite ID | Proposed Structure Name | Metabolic Pathway | Matrix Detected |

|---|---|---|---|

| M1 | (3,4-dihydro-2H-quinolin-1-yl)acetic acid | Oxidation of ethanol side chain | Urine, Plasma |

| M2 | 2-(2H-quinolin-1-yl)ethanol-yl-glucuronide | Glucuronidation of parent | Urine, Bile |

| M3 | 1-(2-hydroxyethyl)quinolinium | Aromatization of tetrahydroquinoline ring | Plasma, Urine |

| M4 | Hydroxy-2-(3,4-dihydro-2H-quinolin-1-yl)ethanol | Aromatic Hydroxylation | Urine, Plasma |

| M5 | 2-(2H-quinolin-1-yl)ethanol-yl-sulfate | Sulfation of parent | Urine |

Role of Specific Enzyme Systems in Biotransformation

Identifying the specific enzymes responsible for a compound's metabolism is critical for predicting drug-drug interactions.

Cytochrome P450 (CYP) Isoforms: Based on studies of similar structures, CYP3A4 is a likely candidate for catalyzing the aromatization of the N-alkyl-tetrahydroquinoline ring. nih.gov Other CYP isoforms, such as CYP1A2, CYP2C9, or CYP2D6, could be involved in aromatic hydroxylation reactions. nih.govmdpi.com

Dehydrogenases: Alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) are the primary enzyme systems expected to mediate the oxidation of the ethanol side chain to its corresponding carboxylic acid.

Transferases (Phase II Enzymes): UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) are the key enzyme families responsible for the direct conjugation of the alcohol group. drughunter.com Specific isoforms within these families would be responsible for the formation of the glucuronide and sulfate conjugates.

Applications and Translational Research Potential Preclinical Focus

Development of Chemical Probes and Biological Tools

The development of chemical probes is a critical aspect of chemical biology, enabling the interrogation of complex biological systems. These tools can be instrumental in visualizing biomolecules, elucidating cellular signaling pathways, and identifying new therapeutic targets. The dihydroquinoline scaffold, inherent in 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol, presents a versatile platform for the design of such probes. By functionalizing the core structure with reporter groups like fluorophores or biotin, researchers can create molecules capable of selectively interacting with and labeling specific biological targets. While specific applications of this compound as a chemical probe are not yet detailed in published studies, its structural framework is amenable to the synthetic modifications required to generate such valuable research tools.

Lead Compound Identification and Optimization in Drug Discovery

The process of drug discovery often involves the identification of a "lead compound," a chemical structure with promising therapeutic activity that can be subsequently modified to enhance its efficacy, selectivity, and pharmacokinetic properties. The dihydroquinoline and quinolinone cores are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to bind to a diverse range of biological targets. nih.gov Numerous derivatives of these scaffolds are under investigation for various diseases, highlighting the potential of this compound as a foundational structure for the development of new drugs. jscimedcentral.com The versatility of this chemical framework allows for the rapid generation of a library of analogs with diverse pharmacophores, which can be screened for a variety of therapeutic activities. jscimedcentral.comjscimedcentral.com

The quinoline (B57606) scaffold has a long-standing history in the treatment of infectious diseases, with quinine (B1679958) being a classic example of an antimalarial drug. Modern research continues to explore quinoline and its derivatives for their anti-infective properties.

Antileishmanial Activity: Leishmaniasis is a parasitic disease with limited treatment options. Research into novel therapeutics has identified several quinoline and dihydroquinoline derivatives with significant antileishmanial activity. For instance, a series of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were synthesized and evaluated for their efficacy against Leishmania donovani. One compound, in particular, demonstrated potent in vitro activity against both the promastigote and amastigote stages of the parasite and showed a significant reduction in parasite burden in an in vivo mouse model.

Antimicrobial Activity: The emergence of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery of new antimicrobial agents. Quinoxalines, which are structurally related to quinolines, have been investigated for their antibacterial and antifungal properties. Studies have shown that symmetrically disubstituted quinoxalines exhibit significant antibacterial activity, while other derivatives have demonstrated considerable antifungal effects. nih.gov Additionally, certain tetrahydroindazoles, which share structural similarities with dihydroquinolines, have also shown antimicrobial activity. researchgate.net The structural features of this compound suggest that its derivatives could also possess antimicrobial properties, making it a scaffold of interest for the development of new anti-infective drugs.

Table 1: Preclinical Anti-infective Activity of Dihydroquinoline-related Compounds

| Compound Class | Target Organism | Key Findings |

| 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives | Leishmania donovani | Potent in vitro activity and significant in vivo reduction of parasite burden. |

| Symmetrically disubstituted quinoxalines | Various bacteria | Significant antibacterial activity observed. nih.gov |

| Tetrahydroindazoles | Various microbes | Demonstrated antimicrobial activity. researchgate.net |

The development of novel anticancer agents is a primary focus of medicinal chemistry, and the dihydroquinoline scaffold has emerged as a promising framework for the design of such drugs. Various derivatives have shown cytotoxic activity against a range of cancer cell lines.

One area of investigation involves the inhibition of tubulin polymerization, a critical process in cell division that is a target for several established chemotherapy drugs. nih.gov A study on 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives identified a compound that exhibited strong inhibitory effects on the proliferation of HeLa cells, and this activity was correlated with the inhibition of tubulin polymerization. mdpi.com Furthermore, 5-oxo-hexahydroquinoline and their tetrahydroquinoline counterparts have been shown to act as multidrug resistance reversal agents, a significant challenge in cancer therapy. nih.gov These compounds demonstrated cytotoxicity against various cancer cell lines, including those resistant to conventional drugs. nih.gov The structural similarity of this compound to these active compounds suggests its potential as a starting point for the development of new anticancer therapies.

Table 2: Preclinical Oncological Activity of Dihydroquinoline-related Compounds

| Compound Class | Mechanism of Action/Target | Cancer Cell Line(s) | Key Findings |

| 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives | Tubulin polymerization inhibition | HeLa | Strong antiproliferative effect correlated with tubulin polymerization inhibition. mdpi.com |

| 5-Oxo-hexahydroquinoline and tetrahydroquinoline derivatives | Multidrug resistance reversal, Cytotoxicity | MCF-7, A-549, K562, MES-SA-DX5 | Significant cytotoxicity and ability to reverse drug resistance. nih.gov |

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, represent a significant and growing healthcare burden. The development of neuroprotective agents is a critical area of research, and compounds containing the dihydroquinoline scaffold have shown promise.

Nitric Oxide Synthase (NOS) Inhibition: Nitric oxide (NO) is a key signaling molecule in the nervous system, and its overproduction by neuronal nitric oxide synthase (nNOS) has been implicated in the pathology of various neurological disorders. Consequently, selective nNOS inhibitors are being pursued as potential therapeutics. A study focused on 3,4-dihydroquinolin-2(1H)-one and 1,2,3,4-tetrahydroquinoline (B108954) derivatives led to the identification of potent and selective nNOS inhibitors.

Alzheimer's Disease: The neuroprotective effects of isoquinoline (B145761) alkaloids, which are structurally related to quinolines, have been investigated for their potential in treating Alzheimer's disease. mdpi.com These compounds have been shown to exert their effects through various mechanisms, including reducing oxidative stress and inflammation. mdpi.com Furthermore, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has demonstrated neuroprotective properties in an experimental model of Parkinson's disease by enhancing the antioxidant system and suppressing apoptosis. nih.gov The neuroprotective potential of these related compounds suggests that this compound could serve as a valuable scaffold for the development of new treatments for neurodegenerative diseases.

Future Research Directions in Dihydroquinoline-based Therapeutics

The diverse biological activities exhibited by dihydroquinoline derivatives underscore the vast potential of this scaffold in medicinal chemistry. Future research efforts are likely to focus on several key areas. A primary direction will be the synthesis and biological evaluation of a wider range of derivatives of this compound. By systematically modifying the core structure, researchers can explore the structure-activity relationships that govern its therapeutic potential in the areas of anti-infective, oncological, and neurological research.

Furthermore, the application of computational modeling and in silico screening will be invaluable in predicting the biological targets of new derivatives and in optimizing their binding affinity and selectivity. The development of more efficient and environmentally friendly synthetic methods for producing these compounds will also be crucial for advancing their preclinical and potential clinical development. tandfonline.com As our understanding of the molecular basis of diseases continues to grow, the versatile dihydroquinoline scaffold, as exemplified by this compound, is poised to play a significant role in the discovery of the next generation of therapeutic agents.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. For 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol, both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.